molecular formula C25H23NO4 B2669733 3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid CAS No. 1341066-99-6

3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid

Cat. No.: B2669733
CAS No.: 1341066-99-6
M. Wt: 401.462
InChI Key: RZALMHJWTXHGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid is a synthetic organic compound often used in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed to protect amine groups during peptide synthesis. This compound is significant in the field of organic chemistry due to its role in facilitating the synthesis of complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid typically involves the following steps:

    Fmoc Protection: The starting material, 2-methylaniline, is reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine to form the Fmoc-protected amine.

    Coupling Reaction: The Fmoc-protected amine is then coupled with 3-bromopropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high efficiency and purity of the final product.

Types of Reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoic acid moiety can be modified.

    Coupling: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF.

    Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).

Major Products:

    Deprotection: Removal of the Fmoc group yields the free amine.

    Coupling: Formation of peptide bonds with other amino acids.

Scientific Research Applications

3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid is widely used in:

    Peptide Synthesis: As a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: In the development of peptide-based drugs.

    Biochemistry: For studying protein-protein interactions and enzyme mechanisms.

    Material Science: In the synthesis of peptide-based materials with unique properties.

Mechanism of Action

The compound acts primarily as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can react with carboxyl groups to form peptide bonds, facilitating the assembly of peptides and proteins.

Comparison with Similar Compounds

    3-[N-(tert-Butoxycarbonyl)-2-methylanilino]propanoic acid: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-anilino]propanoic acid: Lacks the methyl group on the aniline ring.

Uniqueness:

  • The Fmoc group provides a unique advantage due to its stability under acidic conditions and ease of removal under basic conditions, making it highly suitable for solid-phase peptide synthesis.
  • The presence of the methyl group on the aniline ring can influence the compound’s reactivity and steric properties, potentially affecting the efficiency of peptide coupling reactions.

This detailed overview should provide a comprehensive understanding of 3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-17-8-2-7-13-23(17)26(15-14-24(27)28)25(29)30-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22H,14-16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZALMHJWTXHGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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